Cas no 76372-75-3 (N,N'-Dipentyl-3,4,9,10-perylenedicarboximide)
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide Chemical and Physical Properties
Names and Identifiers
-
- N,N'-Dipentyl-3,4,9,10-perylenedicarboximide
- PTCDI-C5
- N,N inverted exclamation marka-Dipentyl-3,4,9,10-perylenedicarboximide
- N,N'-di(1-pentyl)perylene-3,4:9,10-bis(dicarboximid)
- N,N'-dipentyl-3,4,9,10-perylenetetracarboxylic diimide
- N,N'-Dipentylperylen-3,4:9,10-bis(dicarboximid)
- CS-0433642
- DTXSID30506080
- PenPTC
- 2,9-Dipentylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- n,n'-bis(2,5-dipentyl)-3,4,9,10-perylene dicarboximide
- N,N'-Dipentyl-3,4,9,10-perylene dicarboximide
- N,N'-Dipentyl-3,4,9,10-perylenedicarboximide, 98%
- 2,9-Dipentylanthra[2,1,9-def:6,5,10-d'e'f]diisoquinoline-1,3,8,10(2H,9H)-tetrone
- 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- AS-39331
- NN-DIPENTYL-34910-PERYLENEDICARBOX&
- SCHEMBL2671337
- AKOS027327721
- 76372-75-3
- N,N'-Dipentyl-3,4,9,10-perylenedicarboximide; PTCDI-C5
- JNZZCMNXYAOLTO-UHFFFAOYSA-N
- N N'-DIPENTYL-3 4 9 10-PERYLENEDICARBOX&
-
- MDL: MFCD09833575
- Inchi: 1S/C34H30N2O4/c1-3-5-7-17-35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18-8-6-4-2)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-16H,3-8,17-18H2,1-2H3
- InChI Key: JNZZCMNXYAOLTO-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=C3C4C=CC5C(N(CCCCC)C(C6=CC=C(C7C=CC(C(N1CCCCC)=O)=C2C3=7)C=4C=56)=O)=O
Computed Properties
- Exact Mass: 530.22100
- Monoisotopic Mass: 530.22055744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 40
- Rotatable Bond Count: 8
- Complexity: 907
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Density: 1.337
- Melting Point: >300 °C
- Boiling Point: 734.1 °C at 760 mmHg
- Flash Point: 321.8 °C
- PSA: 78.14000
- LogP: 6.34340
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:R26;R36
- Risk Phrases:R36/37/38
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N263285-100mg |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide |
76372-75-3 | 100mg |
$ 170.00 | 2022-06-03 | ||
| TRC | N263285-250mg |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide |
76372-75-3 | 250mg |
$ 355.00 | 2022-06-03 | ||
| TRC | N263285-500mg |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide |
76372-75-3 | 500mg |
$ 560.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663921-500MG |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide |
76372-75-3 | 500mg |
¥1333.24 | 2023-11-30 | ||
| abcr | AB287683-500 mg |
2,9-Dipentyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone; . |
76372-75-3 | 500MG |
€231.50 | 2022-03-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504312-1g |
2,9-Dipentylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
76372-75-3 | 97% | 1g |
¥6118.00 | 2024-07-28 | |
| abcr | AB287683-500mg |
2,9-Dipentyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone; . |
76372-75-3 | 500mg |
€196.10 | 2025-04-16 | ||
| Chemenu | CM146045-1g |
PenPTC |
76372-75-3 | 97% | 1g |
$*** | 2023-05-29 | |
| A2B Chem LLC | AH54240-500mg |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide |
76372-75-3 | 98% | 500mg |
$426.00 | 2024-04-19 | |
| A2B Chem LLC | AH54240-1g |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide |
76372-75-3 | 1g |
$286.00 | 2023-12-30 |
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide Suppliers
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on N,N'-Dipentyl-3,4,9,10-perylenedicarboximide
Professional Introduction to N,N'-Dipentyl-3,4,9,10-perylenedicarboximide (CAS No. 76372-75-3)
N,N'-Dipentyl-3,4,9,10-perylenedicarboximide, a compound with the chemical formula C26H26N2O2, is a significant molecule in the field of advanced materials and pharmaceutical research. This N,N'-Dipentyl-3,4,9,10-perylenedicarboximide derivative has garnered considerable attention due to its unique structural properties and potential applications in various high-tech sectors. The CAS No. 76372-75-3 identifier ensures precise identification and classification within chemical databases and regulatory frameworks.
The perylenedicarboximide core of this compound is a member of the perylene family, known for its exceptional stability and high charge transport properties. These characteristics make it an attractive candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Recent studies have highlighted the role of perylenedicarboximides in enhancing the performance of these devices due to their broad absorption spectra and tunable energy levels.
In the realm of pharmaceutical research, N,N'-Dipentyl-3,4,9,10-perylenedicarboximide has shown promise as a building block for developing novel therapeutic agents. The imide functional group provides a versatile platform for further chemical modifications, enabling the synthesis of complex molecules with potential bioactivity. For instance, researchers have explored its utility in creating small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The CAS No. 76372-75-3 registry number aids in tracking its synthesis and characterization through established chemical literature.
The synthesis of N,N'-Dipentyl-3,4,9,10-perylenedicarboximide typically involves multi-step organic reactions starting from commercially available precursors like perylenequinone or its derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and polymer-assisted imidization processes, have been employed to achieve high yields and purity. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements for applications in both materials science and pharmaceuticals.
One of the most compelling aspects of this compound is its tunability through structural modifications. By altering the substituents on the perylene core or introducing additional functional groups, researchers can fine-tune its electronic properties for specific applications. For example, incorporating electron-donating or withdrawing groups can modify the HOMO-LUMO energy levels, which is critical for optimizing device performance in organic electronics. Such flexibility underscores the importance of N,N'-Dipentyl-3,4,9,10-perylenedicarboximide as a versatile intermediate in synthetic chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of the electronic structure and reactivity of perylenedicarboximides. Density functional theory (DFT) calculations and molecular dynamics simulations have been instrumental in predicting how different substituents influence the compound's properties. These computational tools complement experimental approaches by providing insights into molecular interactions at an atomic level. As a result, researchers can design more efficient synthetic routes and predict the behavior of N,N'-Dipentyl-3,4,9,10-perylenedicarboximide derivatives under various conditions.
The application of N,N'-Dipentyl-3,4,9,10-perylenedicarboximide in organic electronics has seen significant progress over the past decade. Its use as an emissive layer in OLEDs has led to improvements in color purity and efficiency. Similarly, its incorporation into OPV cells has enhanced light absorption and charge separation capabilities. These achievements highlight the compound's potential as a key component in next-generation electronic devices. The CAS No. 76372-75-3 registration ensures that these developments are properly documented and accessible to the scientific community.
In pharmaceutical applications, N,N'-Dipentyl-3,4,9,10-perylenedicarboximide has been investigated for its ability to interact with biological targets at a molecular level. Its rigid aromatic structure provides a stable scaffold for drug design,while the imide group can engage with specific binding pockets on proteins or enzymes. Preliminary studies have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in disease pathways。Although further research is needed to fully elucidate its therapeutic efficacy,these findings underscore its significance as a pharmacophore in medicinal chemistry。
The future prospects for N,N'-Dipentyl-3,4,9,10-perylenedicarboximide are promising,with ongoing research exploring new synthetic pathways and applications。The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel derivatives with enhanced bioactivity。Additionally,the development of sustainable synthetic methods aligns with global efforts to minimize environmental impact。These innovations highlight how advancements in chemistry are driving progress across multiple disciplines。
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